molecular formula C21H21ClN6O5 B13936011 Acetamide, N-[5-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 61931-39-3

Acetamide, N-[5-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-

Cat. No.: B13936011
CAS No.: 61931-39-3
M. Wt: 472.9 g/mol
InChI Key: UYRHHMBFMQRBGX-UHFFFAOYSA-N
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Description

2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and is often used in the synthesis of azo dyes. The presence of acetamido, chloro, and nitro substituents further enhances its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The process begins with the nitration of a suitable aromatic compound to introduce the nitro group, followed by chlorination to add the chloro substituent. The acetamido group is then introduced through acetylation, and the diazenyl group is formed via a diazotization reaction. Finally, the cyanoethyl and aminoethyl groups are added through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal hydrides, potassium permanganate, and chromium trioxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the presence of the nitro and chloro substituents can enhance the compound’s ability to penetrate cellular membranes and interact with intracellular targets .

Comparison with Similar Compounds

Properties

CAS No.

61931-39-3

Molecular Formula

C21H21ClN6O5

Molecular Weight

472.9 g/mol

IUPAC Name

2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl acetate

InChI

InChI=1S/C21H21ClN6O5/c1-14(29)24-21-13-16(27(9-3-8-23)10-11-33-15(2)30)4-7-20(21)26-25-19-6-5-17(28(31)32)12-18(19)22/h4-7,12-13H,3,9-11H2,1-2H3,(H,24,29)

InChI Key

UYRHHMBFMQRBGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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